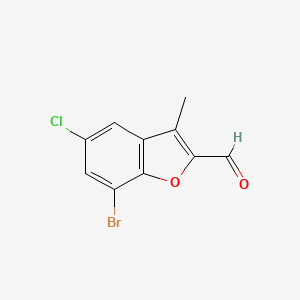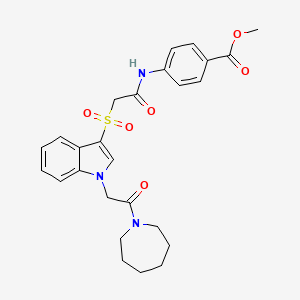![molecular formula C12H23N B2831894 {spiro[5.5]undecan-3-yl}methanamine CAS No. 690616-99-0](/img/structure/B2831894.png)
{spiro[5.5]undecan-3-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{spiro[5.5]undecan-3-yl}methanamine is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[5.5]undecane framework, which consists of two fused cyclohexane rings sharing a single carbon atom. The methanamine group is attached to the third carbon of the spirocyclic system, making it a versatile intermediate in organic synthesis.
Wirkmechanismus
Spiro[5.5]undecan-3-ylmethanamine, also known as Spiro[5.5]undecane-3-methaneamine, is a compound with intriguing conformational and configurational aspects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary targets of Spiro[5.5]undecan-3-ylmethanamine are currently unknown. The compound’s structure, which includes S and O containing heterocycles , suggests that it may interact with a variety of biological targets
Mode of Action
The mode of action of Spiro[5The compound’s unique structure, which includes a spirane skeleton , may allow it to interact with its targets in a unique way. More research is needed to elucidate these interactions and any resulting changes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[5The compound’s molecular weight is 181.32 , which may influence its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties and their impact on bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {spiro[5.5]undecan-3-yl}methanamine can be achieved through various synthetic routes. One common method involves the alkynylation of salicylaldehyde followed by a dearomatizative cyclization. This process is promoted by zinc methyl (ZnMe2) and formic acid (HCO2H), which helps in constructing the spirocyclic framework . Another approach involves the use of microwave-assisted synthesis, which simplifies the reaction conditions and enhances the yield .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions. The process often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{spiro[5.5]undecan-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include spirocyclic ketones, aldehydes, and various substituted amine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
{spiro[5.5]undecan-3-yl}methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Diazaspiro[5.5]undecan-2-one: This compound features a similar spirocyclic framework but with additional nitrogen atoms in the structure.
3,9-Disubstituted-spiro[5.5]undecane: These derivatives have different substituents on the spirocyclic system, leading to varied chemical and biological properties.
Uniqueness
{spiro[5.5]undecan-3-yl}methanamine is unique due to its specific methanamine group attached to the spirocyclic framework. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
spiro[5.5]undecan-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c13-10-11-4-8-12(9-5-11)6-2-1-3-7-12/h11H,1-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJUXLLYMXVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690616-99-0 |
Source


|
| Record name | {spiro[5.5]undecan-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2831816.png)




![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2831824.png)




![N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2831830.png)

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2831834.png)
